Product packaging for O-Ethyl-L-tyrosine methyl ester HCl(Cat. No.:)

O-Ethyl-L-tyrosine methyl ester HCl

Cat. No.: B8095458
M. Wt: 259.73 g/mol
InChI Key: UYGODNPCESCJDT-MERQFXBCSA-N
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Description

O-Ethyl-L-tyrosine methyl ester HCl is a useful research compound. Its molecular formula is C12H18ClNO3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18ClNO3 B8095458 O-Ethyl-L-tyrosine methyl ester HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-ethoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(14)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGODNPCESCJDT-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for O Ethyl L Tyrosine Methyl Ester Hydrochloride

Esterification of L-Tyrosine to L-Tyrosine Methyl Ester Hydrochloride

The initial step in the synthesis is the conversion of L-tyrosine to its methyl ester hydrochloride. This transformation is crucial as it protects the carboxylic acid functionality, preventing it from interfering in the subsequent etherification step.

Conventional Esterification Techniques

A widely employed and effective method for the esterification of L-tyrosine is the use of thionyl chloride (SOCl₂) in methanol (B129727) (MeOH). google.comnih.gov In this procedure, L-tyrosine is suspended in anhydrous methanol and cooled, typically in an ice bath. Thionyl chloride is then added dropwise, leading to the in situ formation of hydrogen chloride (HCl) gas, which catalyzes the esterification reaction. The reaction mixture is subsequently heated to reflux for several hours to ensure complete conversion. chemicalbook.com Upon completion, the solvent is removed under reduced pressure to yield the crude L-tyrosine methyl ester hydrochloride. prepchem.com

Alternative methods for this esterification include using a pre-made solution of HCl in methanol or employing other reagents like trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net The TMSCl/MeOH system offers advantages such as milder reaction conditions and simpler workup procedures. nih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of L-tyrosine methyl ester hydrochloride are highly dependent on the reaction conditions. Key parameters that are often optimized include the molar ratio of reactants, reaction temperature, and reaction time.

For the thionyl chloride/methanol method, a patent describes a process where L-tyrosine is reacted with 1.5 to 2.5 equivalents of thionyl chloride in methanol. google.com The process involves dropwise addition of thionyl chloride at -10°C, followed by heating to reflux. google.com This procedure has been reported to yield L-tyrosine methyl ester hydrochloride in high yields (95.5% to 97.2%) and purity (98.6% to 99.3% by HPLC). google.com

The following table summarizes the effect of the amount of thionyl chloride on the yield and purity of the final product:

Molar Ratio (L-tyrosine:SOCl₂)Yield (%)Purity (HPLC, %)
1:1.595.598.6
1:2.597.299.3

This data is derived from a patented synthetic process and illustrates the impact of reagent stoichiometry on the reaction outcome. google.com

Etherification of the Phenolic Hydroxyl Group to Introduce the O-Ethyl Moiety

With the carboxylic acid group protected as a methyl ester, the next synthetic step focuses on the etherification of the phenolic hydroxyl group of L-tyrosine methyl ester to introduce the O-ethyl group.

O-Ethylation Strategies

The O-ethylation is typically achieved by reacting the L-tyrosine methyl ester hydrochloride with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. caltech.edu The base is necessary to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can then attack the electrophilic ethyl halide.

Challenges in O-Alkylation and Strategies for Yield Enhancement

A significant challenge in the O-alkylation of tyrosine derivatives is the potential for N-alkylation at the amino group, which is also nucleophilic. caltech.edu To circumvent this, the amino group is often protected prior to the etherification step. However, for the synthesis of O-Ethyl-L-tyrosine methyl ester hydrochloride, the amino group is typically present as the hydrochloride salt, which deactivates it towards alkylation.

Another challenge is the possibility of racemization at the chiral center, especially under harsh basic conditions. caltech.edu Careful selection of the base and reaction temperature is crucial to maintain the stereochemical integrity of the L-amino acid. Strategies to enhance yield often involve using a suitable solvent that can dissolve both the tyrosine derivative and the reagents, and optimizing the stoichiometry of the base and the alkylating agent. francis-press.com

Exploration of Williamson Ether Synthesis for Targeted O-Alkylation

The Williamson ether synthesis is a classic and versatile method for forming ethers and is well-suited for the targeted O-alkylation of phenols. francis-press.comwikipedia.org This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

For the synthesis of O-Ethyl-L-tyrosine methyl ester, the L-tyrosine methyl ester hydrochloride would first be neutralized and then treated with a base such as sodium ethoxide or a non-nucleophilic base like sodium hydride to generate the phenoxide ion. masterorganicchemistry.comorganic-synthesis.com This is followed by the addition of an ethyl halide. organic-synthesis.com The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO often being used to facilitate the SN2 reaction. francis-press.commasterorganicchemistry.com The reaction conditions, including temperature and the nature of the base and solvent, must be carefully controlled to favor O-alkylation and minimize side reactions. francis-press.commasterorganicchemistry.com

The following table outlines the key components of the Williamson ether synthesis for this application:

ComponentRoleExamples
SubstratePhenolic compoundL-Tyrosine methyl ester
BaseDeprotonates the hydroxyl groupSodium hydride (NaH), Potassium carbonate (K₂CO₃) organic-synthesis.com
Alkylating AgentProvides the ethyl groupEthyl iodide (C₂H₅I), Ethyl bromide (C₂H₅Br)
SolventReaction mediumDimethylformamide (DMF), Tetrahydrofuran (THF) masterorganicchemistry.com

Protective Group Strategies in O-Ethyl-L-tyrosine Methyl Ester Hydrochloride Synthesis

The synthesis of O-Ethyl-L-tyrosine methyl ester hydrochloride necessitates the strategic use of protecting groups to prevent unwanted side reactions at the amine and carboxylic acid functionalities. The selection of these protective groups is critical for achieving high yields and purity of the final product.

To selectively alkylate the phenolic hydroxyl group of L-tyrosine, the amino group must first be protected. caltech.edu Common N-protecting groups include tert-butoxycarbonyl (N-Boc), trifluoroacetyl (N-TFA), and 9-fluorenylmethyloxycarbonyl (N-Fmoc).

The N-Boc group is frequently employed due to its stability under a wide range of reaction conditions and its straightforward removal. The synthesis often begins with the protection of L-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-L-tyrosine. rsc.org This intermediate can then be subjected to esterification and subsequent O-alkylation.

The N-Trifluoroacetyl group offers an alternative protection strategy. L-tyrosine methyl ester hydrochloride can be reacted with trifluoroacetic anhydride (B1165640) in the presence of a base like pyridine (B92270) to yield N-trifluoroacetyl-L-tyrosine methyl ester. google.com This protected intermediate is then ready for the etherification of the phenolic hydroxyl group.

For applications in solid-phase peptide synthesis, the N-Fmoc group is a preferred choice due to its base-lability, which allows for orthogonal deprotection schemes. The synthesis of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine has been reported, starting from L-tyrosine and involving sequential esterification, amidation with an Fmoc protecting group, etherification, and hydrolysis. google.com

A summary of common N-protection schemes is provided in the table below.

Protecting GroupAbbreviationReagent for Introduction
tert-butoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)
TrifluoroacetylTFATrifluoroacetic anhydride
9-fluorenylmethyloxycarbonylFmoc9-fluorenylmethyl-N-succinimidyl carbonate

This table summarizes common N-protecting groups used in the synthesis of O-Ethyl-L-tyrosine methyl ester hydrochloride and related derivatives.

The synthesis of O-Ethyl-L-tyrosine methyl ester hydrochloride is a multi-step process that relies on a carefully orchestrated sequence of protection and deprotection steps. A typical synthetic route involves:

N-protection of L-tyrosine: The amino group of L-tyrosine is first protected, for instance with a Boc group. rsc.org

Esterification: The carboxylic acid is then converted to its methyl ester. This can be achieved by reacting the N-protected tyrosine with methanol in the presence of a reagent like thionyl chloride. google.comprepchem.com

O-Ethylation: The phenolic hydroxyl group of the N-protected tyrosine methyl ester is then alkylated using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

Deprotection: Finally, the N-protecting group is removed to yield the desired O-Ethyl-L-tyrosine methyl ester. For the Boc group, this is typically accomplished using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). rsc.org The use of HCl in the final deprotection step directly affords the hydrochloride salt.

This sequential approach ensures that each functional group reacts in the intended manner, preventing the formation of undesired byproducts and maximizing the yield of the target compound. caltech.edu

Derivatization Strategies Post-Synthesis of O-Ethyl-L-tyrosine Methyl Ester Hydrochloride

Once synthesized, O-Ethyl-L-tyrosine methyl ester hydrochloride serves as a versatile scaffold for further chemical modifications, enabling its incorporation into larger molecules and the introduction of various functionalities.

The primary amine of O-Ethyl-L-tyrosine methyl ester hydrochloride is a key site for derivatization through amidation reactions. It can be coupled with a variety of carboxylic acids, including those containing linker moieties, to form peptide bonds. This is a fundamental reaction in the synthesis of peptides and peptidomimetics. ucla.edu Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate this reaction. rsc.org These reactions allow for the attachment of O-Ethyl-L-tyrosine to other amino acids, peptides, or functional molecules. researchgate.net

Beyond simple amidation, the alpha-amine position can be functionalized in various other ways. For instance, it can undergo reductive amination with aldehydes or ketones to introduce diverse alkyl substituents. Furthermore, the amine can be used to form sulfonamides or be involved in the construction of heterocyclic rings, expanding the chemical space accessible from this starting material.

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. researchgate.netcapes.gov.br O-Ethyl-L-tyrosine and its derivatives can be labeled with stable or radioactive isotopes at various positions.

For example, labeling the ethyl group with Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) allows for the use of Positron Emission Tomography (PET) to study the in vivo distribution and uptake of these amino acid analogues in tissues, which is particularly relevant in oncology research. nih.gov The synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) often starts from a protected tyrosine precursor, which undergoes nucleophilic fluorination followed by deprotection. researchgate.netresearchgate.net

Deuterium labeling can also be employed in kinetic isotope effect studies to probe the mechanism of enzymatic reactions involving tyrosine derivatives. researchgate.net

The table below provides examples of isotopically labeled derivatives and their applications.

IsotopeLabeled PositionDerivative ExampleApplication
¹¹CMethyl group of methionineL-[methyl-¹¹C]methioninePET imaging of tumors. nih.gov
¹⁸FFluoroethyl groupO-(2-[¹⁸F]fluoroethyl)-L-tyrosinePET imaging of brain tumors. nih.govresearchgate.netresearchgate.net
DeuteriumVariousDeuterated L-tyrosine derivativesMechanistic studies of enzymatic reactions. researchgate.net

This table illustrates the use of isotopic labeling in derivatives related to O-Ethyl-L-tyrosine for various scientific applications.

Spectroscopic and Computational Characterization of O Ethyl L Tyrosine Methyl Ester Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For L-tyrosine methyl ester hydrochloride, the precursor to the title compound, the ¹H NMR spectrum in DMSO-d6 displays distinct signals corresponding to its various protons. chemicalbook.com The phenolic hydroxyl proton appears as a singlet at approximately 9.56 ppm, while the three protons of the ammonium (B1175870) group resonate as a broad singlet around 8.74 ppm. chemicalbook.com The aromatic protons on the benzene (B151609) ring appear as two doublets, one at about 7.02 ppm and the other at 6.75 ppm, indicative of a para-substituted ring system. chemicalbook.com The alpha-proton, adjacent to the ester and ammonium groups, is observed as a multiplet around 4.13 ppm. chemicalbook.com The methyl protons of the ester group give a sharp singlet at 3.66 ppm. chemicalbook.com Finally, the two beta-protons on the carbon adjacent to the aromatic ring appear as a multiplet between 3.0 and 3.1 ppm. chemicalbook.com

For the related compound, L-phenylalanine methyl ester hydrochloride, the aromatic protons appear as a multiplet between 7.21 and 7.38 ppm in DMSO-d6. The alpha-proton resonates around 4.24 ppm, the methyl ester protons at 3.65 ppm, and the beta-protons between 3.10 and 3.20 ppm.

Table 1: ¹H NMR Chemical Shifts (ppm) for L-Tyrosine Methyl Ester Hydrochloride and Related Compounds in DMSO-d6

Proton L-Tyrosine Methyl Ester HCl chemicalbook.com L-Phenylalanine Methyl Ester HCl
Phenolic OH 9.56 (s) -
NH₃⁺ 8.74 (br s) 8.73 (s)
Aromatic 7.02 (d), 6.75 (d) 7.21-7.38 (m)
α-H 4.13 (m) 4.24 (ddd)
Ester CH₃ 3.66 (s) 3.65 (s)
β-CH₂ 3.0-3.1 (m) 3.10-3.20 (m)

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In the ¹³C NMR spectrum of L-tyrosine hydrochloride, the carboxyl carbon signal appears at 172.6 ppm. researchgate.net The aliphatic carbons, Cα and Cβ, resonate at 55.4 ppm and 35.9 ppm, respectively. researchgate.net The aromatic carbons show characteristic signals, with the carbon bearing the alkyl substituent at 126.8 ppm, the ortho and meta carbons at 132.0 and 117.2 ppm, and the para-carbon attached to the hydroxyl group at 156.4 ppm. researchgate.net

Table 2: ¹³C NMR Chemical Shifts (ppm) for L-Tyrosine Hydrochloride researchgate.net

Carbon Chemical Shift (ppm)
C=O 172.6
55.4
35.9
Aromatic C-alkyl 126.8
Aromatic C-ortho 132.0
Aromatic C-meta 117.2
Aromatic C-OH 156.4

Advanced NMR Techniques (e.g., ³⁵Cl/³⁷Cl NMR for Hydrogen Bonding Environments)

Advanced NMR techniques, such as solid-state ³⁵Cl and ³⁷Cl NMR, offer insights into the local environment of chloride ions, particularly with respect to hydrogen bonding. nih.govacs.orgrsc.org In amino acid hydrochlorides, the chlorine-35 quadrupolar coupling constants (CQ) and chemical shift (CS) tensors are highly sensitive to the specifics of the hydrogen-bonding network. rsc.org For a series of L-amino acid hydrochlorides, ³⁵Cl CQ values have been observed to range from -7.1 to 4.41 MHz, and the chemical shift tensor spans can range from 60 to 100 ppm. rsc.org These parameters are influenced by the nature of the amino acid, with hydrochloride salts of hydrophobic amino acids generally exhibiting larger chlorine CS tensor spans than those of hydrophilic amino acids. nih.govacs.org Computational studies, often used in conjunction with experimental data, help in refining the positions of hydrogen-bonded protons around the chloride ion. nih.govacs.org This combined experimental-theoretical approach has shown that the B3LYP/3-21G* method can provide reliable proton positions for subsequent high-level calculations of the chlorine electric field gradient tensors. nih.govacs.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of L-tyrosine hydrochloride reveals key functional groups. A broad envelope observed between 2000 and 3500 cm⁻¹ is attributed to the overlapping stretching vibrations of the O-H group of the carboxylic acid and the phenolic hydroxyl group, as well as the N-H stretching of the ammonium group. researchgate.net The broadening of these peaks is a characteristic result of hydrogen bonding. researchgate.net The C=O stretching vibration of the carboxylic acid is found at 1735 cm⁻¹. researchgate.net Bending modes for the NH₃⁺ group are observed near 1598 and 1475 cm⁻¹. researchgate.net The CH₂ bending modes appear at 1475 and 1351 cm⁻¹. researchgate.net An intense band at 1235 cm⁻¹ is assigned to the phenolic C-O stretching vibration. researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying aromatic systems. For L-tyrosine, a prominent peak around 850 cm⁻¹ is assigned to the tyrosine ring. researchgate.net The C=O stretching vibration of the carboxylic acid, which appears at 1735 cm⁻¹ in the FTIR spectrum, is observed at 1724 cm⁻¹ in the Raman spectrum of L-tyrosine hydrochloride. researchgate.net The NH₃⁺ bending modes are found near 1613 and 1558 cm⁻¹, while the CH₂ bending modes are at 1458 and 1328 cm⁻¹. researchgate.net The intense band for the phenolic C-O stretch is also observed at 1235 cm⁻¹ in the Raman spectrum. researchgate.net Resonance Raman spectroscopy, which involves excitation at a wavelength corresponding to an electronic absorption band, can enhance the signal intensity by up to 10⁸ times, making it a highly sensitive technique for studying specific parts of a molecule. d-nb.info

Table 3: Vibrational Frequencies (cm⁻¹) for L-Tyrosine Hydrochloride

Functional Group FTIR researchgate.net Raman researchgate.net
O-H/N-H Stretch 2000-3500 (broad) 2800-3070
C=O Stretch 1735 1724
NH₃⁺ Bend 1598, 1475 1613, 1558
CH₂ Bend 1475, 1351 1458, 1328
Phenolic C-O Stretch 1235 1235
Tyrosine Ring - ~850 researchgate.net

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. Various ionization techniques and analyzers can be employed for a comprehensive analysis of O-Ethyl-L-tyrosine methyl ester hydrochloride.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amino acid derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For O-Ethyl-L-tyrosine methyl ester hydrochloride, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern of this ion can provide valuable structural information. A study on the fragmentation of various amino acids showed that the most abundant fragmentations can be used to identify specific molecules. researchgate.net For tyrosine, the protonated ion at m/z 182.08119 produces ions at m/z 136.07578 and 119.04925 due to successive losses of functional groups. researchgate.net

Table 1: Predicted ESI-MS Data for O-Ethyl-L-tyrosine Methyl Ester

Ion Predicted m/z Description
[M+H]⁺226.1389Protonated molecular ion
[M-OCH₃]⁺195.1181Loss of the methoxy (B1213986) group from the ester
[M-COOCH₃]⁺167.1075Loss of the methyl ester group
[M-CH₂CH(NH₂)COOCH₃]⁺107.0497Cleavage of the side chain

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of a compound and distinguishing it from isobaric species (molecules with the same nominal mass but different elemental compositions).

The exact mass of the protonated molecular ion of O-Ethyl-L-tyrosine methyl ester (C₁₂H₁₈NO₃⁺) can be calculated and compared to the experimentally determined value. The high accuracy of HRMS allows for the unambiguous confirmation of the molecular formula. acs.org

Table 2: Theoretical vs. Experimental Mass for O-Ethyl-L-tyrosine Methyl Ester

Ion Molecular Formula Theoretical m/z Observed m/z (Hypothetical) Mass Accuracy (ppm)
[M+H]⁺C₁₂H₁₈NO₃⁺224.1287224.12901.3

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is invaluable for assessing the purity of a sample and confirming the identity of the main component. youtube.com An LC-MS analysis of a sample of O-Ethyl-L-tyrosine methyl ester hydrochloride would involve separating the compound from any impurities on an LC column, followed by detection by the mass spectrometer. nih.govsigmaaldrich.com The retention time of the compound provides an additional layer of identification, while the mass spectrum confirms its molecular weight. This method is also used to quantify modified tyrosines in biological samples. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

Analysis of Conformation Angles and Backbone Conformation

The conformation of the molecule, including the torsion angles of the backbone (phi, ψ) and the side chain (chi), can be precisely determined from X-ray crystallography data. acs.orgexpasy.org The Ramachandran plot, which maps the allowed phi and psi angles, provides insight into the secondary structure of peptides and proteins. nih.govnih.gov For a single amino acid derivative, these angles describe the relative orientation of the substituent groups. The conformation of the ethyl group on the phenolic oxygen and the methyl group of the ester would also be determined, providing a complete picture of the molecule's three-dimensional structure in the solid state. researchgate.net

Chromatographic Methods for Purity Assessment and Reaction Monitoring

The purity and reaction progress of O-Ethyl-L-tyrosine methyl ester hydrochloride and its derivatives are critical parameters in their synthesis and application. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally labile compounds like O-Ethyl-L-tyrosine methyl ester HCl. It is widely employed for both qualitative and quantitative analysis, allowing for the separation of the target compound from starting materials, by-products, and other impurities.

In the analysis of tyrosine derivatives, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), reversed-phase HPLC is a common and effective modality. researchgate.netnih.gov For this compound, a similar approach would be utilized. A C18 column, which contains a non-polar stationary phase, is typically used. The mobile phase generally consists of a mixture of an aqueous buffer (like potassium phosphate) and an organic solvent (such as ethanol (B145695) or acetonitrile). researchgate.netnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The hydrochloride salt of the amino acid ester is water-soluble and will elute under these conditions. The retention time is influenced by the precise mobile phase composition, flow rate, and column temperature. Detection is commonly achieved using a UV detector, often set at a wavelength around 220 nm or 254 nm, where the phenyl group of the tyrosine moiety exhibits strong absorbance. researchgate.net This method allows for the determination of chemical and radiochemical purity in related radiolabeled compounds and can be validated for specificity, linearity, precision, and accuracy to ensure reliable quality control. nih.gov

Parameter Typical Condition
Stationary Phase Reversed-Phase C18
Mobile Phase Isocratic or gradient mixture of aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.9) and organic solvent (e.g., ethanol, acetonitrile). researchgate.netnih.gov
Flow Rate 0.3 - 1.0 mL/min. researchgate.netnih.gov
Detection UV Spectrophotometry (e.g., 220 nm, 254 nm). researchgate.net
Injection Volume 10 µL. nih.gov

This table presents typical HPLC conditions for the analysis of tyrosine derivatives based on published methods.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and assessing the purity of this compound. While it provides lower resolution than HPLC, its speed makes it ideal for real-time checks during a synthesis. For instance, the purity of L-tyrosine ethyl ester hydrochloride, a related compound, is often initially assessed by TLC, with a purity of ≥98% being a common specification. sigmaaldrich.com

The stationary phase for TLC analysis of amino acid esters is typically silica (B1680970) gel coated on a glass or aluminum plate. A suitable mobile phase, or eluent, is chosen to achieve good separation between the product and potential impurities. A common solvent system for amino acid derivatives is a mixture of a polar organic solvent, such as ethyl acetate (B1210297), and a less polar solvent, like hexane, often with a small amount of a polar modifier like acetic acid or methanol (B129727) to improve spot shape and resolution.

After eluting the plate, the separated compounds are visualized. As most amino acid derivatives are not colored, a visualization agent is required. A common method is staining with a ninhydrin (B49086) solution, which reacts with the primary amine group of the tyrosine ester to produce a characteristic purple or brownish spot. Alternatively, the plate can be viewed under UV light (at 254 nm), where the aromatic ring of the tyrosine derivative will absorb light and appear as a dark spot on a fluorescent background. The retention factor (Rf) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the compound.

Parameter Typical Condition
Stationary Phase Silica Gel Plate
Mobile Phase Mixture of ethyl acetate and hexane, potentially with methanol or acetic acid.
Visualization Ninhydrin solution or UV light (254 nm).

This table outlines a typical setup for TLC analysis of amino acid esters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Amino Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. However, amino acid esters like this compound are generally not volatile enough for direct GC analysis due to the polarity of the amine and the phenolic oxygen, as well as their relatively high molecular weight. Therefore, derivatization is a mandatory step to increase their volatility. nih.gov

The derivatization process involves chemically modifying the molecule to replace polar functional groups with less polar, more volatile ones. A common approach for amino acids and their esters is acylation of the amine group. nih.govnih.gov Reagents like ethyl chloroformate or anhydrides such as pentafluoropropionic anhydride (B1165640) (PFPA) are frequently used. nih.govnih.gov For example, the amine group of the tyrosine ester can be reacted with ethyl chloroformate to form an N-ethoxycarbonyl derivative. nih.gov This procedure masks the polar N-H bond, significantly increasing the compound's volatility.

Once derivatized, the sample is injected into the GC-MS system. The volatile derivative is separated from other components on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion (or a related ion like [M-COOC2H5]+) and characteristic fragmentation patterns that can confirm the structure of the analyte. nih.gov This method is exceptionally sensitive and specific, making it suitable for identifying and quantifying trace amounts of the compound.

Derivatization Reagent Target Functional Group Resulting Derivative
Ethyl ChloroformatePrimary Amine (-NH2)N-ethoxycarbonyl derivative. nih.gov
Pentafluoropropionic Anhydride (PFPA)Primary Amine (-NH2)N-pentafluoropropionyl derivative. nih.gov

This table lists common derivatization reagents used for the GC-MS analysis of amino acids and their derivatives.

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, are invaluable tools for characterizing the structural and electronic properties of molecules like O-Ethyl-L-tyrosine methyl ester hydrochloride. These in silico studies complement experimental data, providing insights that can be difficult or impossible to obtain through laboratory work alone.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net It is widely applied to optimize the geometry of complex organic molecules, including amino acid derivatives. researchgate.net For this compound, DFT calculations can be used to determine its most stable three-dimensional conformation.

The process begins with an initial guess of the molecular structure. The DFT calculation then systematically adjusts bond lengths, bond angles, and dihedral angles to find the geometry with the lowest possible electronic energy. researchgate.net This process is known as structural optimization. Various combinations of functionals (e.g., B3LYP) and basis sets (e.g., 6-311G(d,p)) are employed to achieve a balance between computational cost and accuracy. researchgate.net The calculations can predict key structural parameters, such as the torsion angles that define the orientation of the aromatic ring relative to the amino acid backbone. researchgate.net These optimized structures represent the molecule's preferred shape in the gas phase and provide a fundamental basis for understanding its chemical reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the calculated structure. researchgate.netresearchgate.net This comparison is a cornerstone of modern structural elucidation.

For this compound, DFT calculations can predict vibrational frequencies corresponding to the infrared (IR) spectrum. researchgate.net Each calculated frequency can be animated to visualize the specific molecular motion (stretching, bending, etc.), allowing for a detailed assignment of the experimental IR absorption bands. Similarly, DFT can compute nuclear magnetic shielding tensors, which are then converted into Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei.

By comparing the computationally predicted spectra with experimentally measured IR and NMR spectra, chemists can confirm the identity and structure of the synthesized compound. A strong correlation between the calculated and experimental data provides high confidence in the structural assignment. researchgate.netresearchgate.net Discrepancies, on the other hand, can point to incorrect structural assumptions or the presence of environmental effects (like solvent interactions or crystal packing forces) not accounted for in the gas-phase calculation. researchgate.net

Spectroscopic Technique Predicted Parameter Experimental Data for Comparison
Infrared (IR) SpectroscopyVibrational Frequencies (cm⁻¹)Experimental IR absorption bands. researchgate.net
Nuclear Magnetic Resonance (NMR)¹H and ¹³C Chemical Shifts (ppm)Experimental NMR spectra. researchgate.net

This table illustrates the synergy between computational predictions and experimental spectroscopic data for structural characterization.

Mechanistic Insights from Computational Studies

Computational chemistry has emerged as a powerful tool to complement experimental data, offering a molecular-level understanding of the structure, reactivity, and dynamics of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been instrumental in elucidating the intricate mechanisms governing their behavior.

A significant area of investigation has been the Proton-Coupled Electron Transfer (PCET) reactions, which are fundamental to the biological activity of many tyrosine derivatives. nih.govrsc.orgyale.edu Computational models have provided valuable insights into how the local environment and thermodynamic properties of tyrosine analogs influence their PCET characteristics. nih.govrsc.orgyale.edu These studies have explored the balance between stepwise and concerted PCET mechanisms, revealing that the pathway can be modulated by factors such as pH and the driving force for electron and proton transfer. For instance, in related systems, a stepwise mechanism is often observed at higher pH, while a concerted or different stepwise mechanism can dominate at lower pH, depending on the specific oxidant and the proton acceptor.

Molecular dynamics simulations have been employed to probe the conformational landscape and intermolecular interactions of L-tyrosine alkyl esters. researchgate.netresearchgate.net These studies have highlighted the tendency of these molecules to adopt specific conformations, such as a "U-shaped" or "scorpion" conformation, which can be influenced by intermolecular hydrogen bonding between the amino and phenolic hydroxyl groups of adjacent molecules. researchgate.net This conformational preference is crucial as it can dictate the accessibility of the reactive phenolic group and influence the molecule's interaction with its environment.

Furthermore, computational approaches like molecular docking and MD simulations have been utilized to understand the binding of tyrosine derivatives to biological targets, such as enzymes. nih.gov These studies often involve optimizing the geometry of the ligand using DFT before docking it into the active site of a protein. The subsequent MD simulations can then reveal the stability of the ligand-protein complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity. While not specifically focused on this compound, these studies on related compounds provide a framework for predicting its potential biological interactions. The structural similarity to L-tyrosine, a natural substrate for the tyrosinase enzyme, suggests that computational models could elucidate its inhibitory potential. nih.gov

The table below summarizes key computational parameters and findings from studies on tyrosine derivatives, which can be extrapolated to understand the mechanistic aspects of this compound.

Computational MethodInvestigated PropertyKey Findings for Tyrosine DerivativesReference
Density Functional Theory (DFT) PCET MechanismElucidation of stepwise vs. concerted pathways; dependence on pH and oxidant strength. nih.govrsc.org
Molecular GeometryOptimization of bond lengths and angles; prediction of stable conformers. nih.govresearchgate.net
Spectroscopic PropertiesSimulation of Raman and other spectra to aid in experimental interpretation. researchgate.net
Molecular Dynamics (MD) Simulations Conformational AnalysisIdentification of preferred conformations (e.g., U-shaped) and intermolecular hydrogen bonding. researchgate.netresearchgate.net
Binding to Biological TargetsAssessment of ligand-protein complex stability and key binding interactions. nih.gov
Solvent EffectsUnderstanding the role of the surrounding solvent on molecular conformation and reactivity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme CatalysisModeling reactions within an enzyme active site to understand catalytic mechanisms. rsc.org

These computational insights, when integrated with experimental spectroscopic data, provide a comprehensive characterization of this compound and its derivatives, paving the way for a deeper understanding of their chemical and biological properties.

Advanced Applications in Chemical Synthesis and Materials Science

Application as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of O-Ethyl-L-tyrosine methyl ester HCl, derived from the L-configuration of the parent amino acid, makes it an invaluable starting material in asymmetric synthesis. This field of chemistry is dedicated to the preparation of single enantiomers of chiral molecules, a crucial requirement for many pharmaceuticals and biologically active compounds.

Stereoselective Transformations

This compound and its derivatives are employed in a variety of stereoselective transformations, where the existing stereocenter directs the formation of new stereocenters with a high degree of control. For instance, the amino and carboxyl groups can be chemically modified to participate in reactions that are influenced by the steric and electronic properties of the chiral backbone. This allows for the predictable synthesis of diastereomers, which can then be separated to yield enantiomerically pure products.

Synthesis of Enantiopure Compounds

The primary application of this chiral building block is in the synthesis of enantiopure compounds. By incorporating this compound into a synthetic route, chemists can introduce a specific stereochemistry that is maintained throughout the reaction sequence. This is exemplified in the synthesis of chiral piperazines, where the cyclodipeptides derived from amino acids like L-tyrosine are reduced to form these heterocyclic structures with high enantiomeric purity. ucla.edu The borane/tetrahydrofuran (BH3/THF) reagent has been shown to be effective in the clean reduction of these cyclodipeptides. ucla.edu

Integration into Peptide Chemistry and Biologically Active Molecules

The structural similarity of this compound to natural tyrosine allows for its seamless integration into peptide chains and other biomolecules. This has led to significant advancements in peptide chemistry and the development of novel therapeutic agents.

Solution-Phase Peptide Synthesis Methodologies

This compound is a suitable component for solution-phase peptide synthesis. sigmaaldrich.cn In this classical approach to peptide assembly, amino acids or small peptide fragments are coupled sequentially in a homogenous solution. The methyl ester group protects the C-terminus of the tyrosine derivative, preventing it from participating in unwanted side reactions during the coupling of the N-terminus to another amino acid. ontosight.ai This protection strategy is fundamental to the stepwise elongation of the peptide chain.

Synthesis of Peptidomimetics and Modified Peptides

The modification of peptides to enhance their therapeutic properties is a key area of medicinal chemistry. This compound can be used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved stability and bioavailability. For example, the ethyl group on the phenolic oxygen can alter the molecule's hydrophobicity and electronic properties, potentially leading to enhanced membrane permeability. nih.gov Furthermore, the incorporation of such modified amino acids can confer resistance to enzymatic degradation. biosynth.com Solid-phase synthesis is a powerful tool for creating libraries of these modified molecules. nih.gov

Development of Tyrosine-Based Analogues

The development of tyrosine-based analogues is crucial for probing biological systems and for creating new drugs. O-alkyl-L-tyrosine derivatives, for which this compound is a prime example, are found in various polypeptides and drug molecules. google.com The synthesis of these analogues often involves the protection of the amino and carboxyl groups, followed by the alkylation of the phenolic hydroxyl group. caltech.edu These derivatives are instrumental in studying the role of tyrosine in biological processes and in the design of targeted therapies. For instance, isotopically labeled versions, such as L-Tyrosine methyl ester (phenyl-13C6) hydrochloride, are used in metabolic studies and for structural analysis. sigmaaldrich.com

Role in Polymeric Material Design and Self-Assembly

The unique structure of O-Ethyl-L-tyrosine methyl ester, featuring a modifiable phenolic oxygen and reactive amino and carboxyl groups, makes it a valuable component in polymer chemistry. Its incorporation into polymer chains can impart specific properties, leading to materials with tailored functionalities.

Synthesis of Tyrosine-Derived Monomers for Polymerization

While direct polymerization of this compound is not common, it serves as a crucial starting point for synthesizing more complex, polymerizable monomers. A key strategy involves the modification of its functional groups to enable compatibility with various polymerization techniques. For instance, related tyrosine derivatives, such as N-acetyl-L-tyrosine ethyl ester, have been successfully converted into polymerizable monomers. nih.govnih.govresearchgate.net This is achieved by introducing a polymerizable group, such as a vinyl moiety, onto the molecule. In a similar vein, O-Ethyl-L-tyrosine methyl ester can be envisioned as a precursor for N-acylated derivatives bearing terminal alkene functionalities, making them suitable for olefin polymerization.

The general approach involves the acylation of the amino group, followed by the introduction of a polymerizable unit. This multi-step synthesis ensures that the resulting monomer can be effectively incorporated into a polymer backbone.

Fabrication of Copolymers and Triblock Copolymers

Monomers derived from tyrosine analogues have been successfully employed in the fabrication of copolymers. Research has demonstrated the copolymerization of ethylene (B1197577) with N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters using titanium-based catalysts. nih.govnih.govresearchgate.net This process results in the integration of the amino acid derivative into a polyethylene (B3416737) chain, thereby modifying the polymer's properties, such as hydrophilicity. nih.govnih.gov The length of the alkenyl chain on the tyrosine derivative can be varied to fine-tune the copolymer's characteristics. nih.govresearchgate.net

Furthermore, tyrosine-derived molecules are instrumental in creating advanced block copolymers. Triblock copolymers, often with an ABA structure, have been synthesized using hydrophobic oligomers of desaminotyrosyl tyrosine esters and hydrophilic segments like poly(ethylene glycol) (PEG). nih.govnih.govnih.govresearchwithnj.comdocumentsdelivered.com These copolymers are of significant interest due to their ability to self-assemble into complex structures.

Below is a table summarizing the results of copolymerization of ethylene with a related tyrosine derivative, N-acetyl-O-(but-3-enyl)-L-tyrosine ethyl ester, showcasing the impact of monomer concentration on catalytic activity and incorporation.

Catalyst SystemComonomer Concentration (mol/L)Catalytic Activity (gP·(molTi)⁻¹·h⁻¹)Comonomer Incorporation (mol %)
Titanium Complex/MAO0.026.86 × 10⁴2.65
Titanium Complex/MAO0.045.43 × 10⁴2.51
Titanium Complex/MAO0.064.12 × 10⁴2.33
Titanium Complex/MAO0.083.21 × 10⁴2.15

Data adapted from studies on N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl ester copolymerization. nih.gov

Characterization of Self-Assembling Micellar and Nanospheric Structures

The amphiphilic nature of copolymers and triblock copolymers containing tyrosine-derived units drives their self-assembly in aqueous environments into organized structures like micelles and nanospheres. nih.govresearchgate.net These structures typically consist of a hydrophobic core, formed by the tyrosine-derived segments, and a hydrophilic corona, often composed of PEG chains. nih.govnih.gov

The characterization of these self-assembled structures is carried out using a variety of techniques:

Light Scattering: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic radius of the micelles or nanospheres in solution.

Cryogenic Transmission Electron Microscopy (Cryo-TEM): This technique provides direct visualization of the self-assembled structures, offering insights into their morphology (e.g., spherical, worm-like) and size distribution. researchgate.net

Small-Angle Neutron Scattering (SANS): SANS is a powerful tool for probing the internal structure of the micelles, including the core size and the conformation of the polymer chains in the corona. researchgate.net

Research on triblock copolymers made from desaminotyrosyl tyrosine esters has shown the formation of nanospheres with tunable drug-loading capacities, highlighting the potential of these materials in drug delivery systems. nih.gov The interactions between the polymer and drug molecules within these nanostructures can be further investigated using computational modeling approaches. nih.gov

Precursor for Advanced Chemical Entities

Beyond polymer science, this compound is a valuable starting material for the synthesis of more complex organic molecules with potential applications in medicinal chemistry and other fields.

Synthesis of Phenolic Ether Derivatives with Extended Alkyl Chains

The phenolic hydroxyl group of tyrosine is a key site for chemical modification. Starting from this compound, the ethyl ether can be considered a protecting group or a point of initial functionality. To create phenolic ether derivatives with extended alkyl chains, a common strategy is the Williamson ether synthesis. wikipedia.org This involves the deprotonation of a phenolic precursor to form a phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. wikipedia.org

A plausible synthetic route starting from a protected L-tyrosine methyl ester could involve the following conceptual steps:

Deprotection: Removal of the existing ethyl group, if necessary, to reveal the free phenolic hydroxyl group.

Base-mediated Deprotonation: Treatment with a suitable base to generate the phenoxide ion.

Alkylation: Reaction with a long-chain alkyl halide (e.g., octyl iodide, dodecyl bromide) to form the desired extended ether linkage. nih.gov

Formation of Quaternary Ammonium (B1175870) Derivatives

The primary amine group in this compound provides a reactive handle for the synthesis of quaternary ammonium derivatives. These compounds are characterized by a positively charged nitrogen atom bonded to four organic groups and are known for a wide range of applications.

The synthesis of quaternary ammonium derivatives from a primary amine typically involves alkylation. This can be achieved by reacting the amine with an excess of an alkyl halide. The reaction proceeds through successive alkylation steps, leading first to the secondary, then the tertiary amine, and finally to the quaternary ammonium salt. The choice of the alkylating agent determines the nature of the groups attached to the nitrogen atom. This process allows for the introduction of various functionalities and the modulation of the compound's properties, such as its solubility and biological activity.

Preparation of N-Acyl Amide and Iminyl Derivatives

The primary amine of this compound serves as a versatile nucleophile, readily participating in reactions to form N-acyl amides and iminyl derivatives (Schiff bases). These transformations are fundamental in peptide synthesis, the development of chiral ligands, and the creation of complex molecular architectures. The presence of the hydrochloride salt necessitates the use of a base to liberate the free amine for subsequent reaction.

N-Acyl Amide Formation

The N-acylation of O-Ethyl-L-tyrosine methyl ester involves the reaction of its free amino group with an acylating agent, such as an acid chloride or anhydride (B1165640). This reaction is typically performed in the presence of a base to neutralize the HCl salt and the acid generated during the acylation process. The choice of acylating agent and reaction conditions allows for the introduction of a wide variety of acyl groups, leading to a diverse range of N-acyl amide derivatives.

Research on analogous compounds like L-tyrosine methyl ester provides well-established protocols that are applicable to its O-ethylated counterpart. For instance, acetylation is efficiently achieved using acetic anhydride. One effective method involves dissolving the amino ester hydrochloride in aqueous acetic acid, followed by the addition of acetic anhydride, which leads to the rapid precipitation of the N-acetylated product in excellent yield. caltech.edu Another common method is the Schotten-Baumann reaction, where the acylation is performed in a two-phase system, for example, using an acyl chloride in an organic solvent with an aqueous solution of a base like potassium bicarbonate. caltech.edu

For the introduction of other acyl groups, such as the benzoyl group, standard peptide coupling conditions are effective. The reaction of the amino ester with a carboxylic acid can be mediated by coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx Similarly, highly fluorinated acyl groups can be installed using the corresponding anhydrides, such as trifluoroacetic anhydride, in the presence of a base like pyridine (B92270).

The following table summarizes various N-acylation reactions performed on L-tyrosine methyl ester, which serve as representative examples for the synthesis of N-acyl derivatives from this compound.

Acyl GroupAcylating AgentBase/CatalystSolventKey ConditionsYieldReference
AcetylAcetic AnhydrideAqueous Acetic AcidWater/Acetic AcidAddition of anhydride to an aqueous acetic acid solution of the ester.Excellent caltech.edu
AcetylAcetyl ChloridePotassium BicarbonateDiethyl Ether / WaterSchotten-Baumann conditions at 0°C.High caltech.edu
BenzoylBenzoic AcidEDAC, Triethylamine, DMAPDichloromethaneStirred at room temperature overnight.45% (for N-Benzoyl-L-tryptophan methyl ester) scielo.org.mxscielo.org.mx

Iminyl Derivative (Schiff Base) Formation

Iminyl derivatives, commonly known as Schiff bases, are formed through the condensation reaction between the primary amino group of O-Ethyl-L-tyrosine methyl ester and a carbonyl compound (an aldehyde or a ketone). This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. The reaction is usually catalyzed by an acid or a base. For amino ester hydrochlorides, a base is added to free the nucleophilic amine.

Studies have shown that L-tyrosine methyl ester readily condenses with various aldehydes, such as 2-hydroxy-1-naphthaldehyde, in the presence of a base like triethylamine to yield the corresponding Schiff base. researchgate.net The formation of ketimines from amino acid esters and ketones can also be achieved, with methods employing reagents like titanium(IV) chloride (TiCl₄) in the presence of triethylamine to facilitate the condensation and dehydration. researchgate.net The reaction of L-tyrosine with other aldehydes, including salicylaldehyde, to form Schiff bases that can act as ligands for metal complexes has also been well-documented. researchgate.netjocpr.com These established methods are directly applicable to the synthesis of iminyl derivatives from O-Ethyl-L-tyrosine methyl ester.

The resulting iminyl derivatives are valuable intermediates in organic synthesis, particularly in the asymmetric synthesis of novel amino acids, where the imine serves to activate the α-carbon for nucleophilic attack.

The table below presents examples of Schiff base formation using L-tyrosine or its methyl ester, illustrating the general conditions applicable for the preparation of iminyl derivatives from this compound.

Carbonyl CompoundBase/CatalystSolventKey ConditionsProduct TypeReference
2-Hydroxy-1-naphthaldehydeTriethylamineNot specifiedCondensation reaction with L-tyrosine methyl ester.Aldimine (Schiff Base) researchgate.net
3-tert-Butyl-2-hydroxybenzaldehydeTriethylamineNot specifiedCondensation reaction with L-tyrosine methyl ester.Aldimine (Schiff Base) researchgate.net
SalicylaldehydeNot specifiedNot specifiedCondensation reaction with L-tyrosine.Aldimine (Schiff Base) researchgate.net
Various KetonesTitanium(IV) Chloride / TriethylamineNot specifiedGeneral method for ketimine formation from amino ester hydrochlorides.Ketimine (Schiff Base) researchgate.net

Mechanistic Investigations of Reactions Involving O Ethyl L Tyrosine Methyl Ester Hydrochloride

Exploration of Reaction Mechanisms during Derivatization and Functionalization

The derivatization and functionalization of O-Ethyl-L-tyrosine methyl ester hydrochloride involve several key reaction mechanisms. The presence of the amino, ester, and ether functional groups allows for a variety of chemical transformations.

One common derivatization is the N-acylation of the primary amine. For instance, the reaction with acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form the corresponding N-acyl derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid salt and the acid generated during the reaction.

Another significant functionalization pathway involves reactions at the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed. The ethyl ether group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. However, the amino acid side chain can also influence the regioselectivity of these substitutions.

Furthermore, the methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate that then collapses to form the carboxylate and methanol (B129727). Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.

In the context of peptide synthesis, the amino group of O-Ethyl-L-tyrosine methyl ester hydrochloride can be coupled with the carboxylic acid of another amino acid. This typically requires the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, facilitating the formation of the amide (peptide) bond. ucla.edu The mechanism involves the formation of a highly reactive O-acylisourea intermediate.

Stereochemical Purity and Racemization Studies in Synthetic Routes

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon is paramount during the synthesis and derivatization of O-Ethyl-L-tyrosine methyl ester hydrochloride. The L-configuration is crucial for its biological applications. Racemization, the process of converting an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can occur under certain reaction conditions.

One potential pathway for racemization is through the formation of an enolate or enol intermediate. In the presence of a strong base, the proton on the alpha-carbon can be abstracted, leading to the formation of a planar enolate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers. This is a particular concern during reactions that involve strong bases or high temperatures. For example, the O-methylation of N-acetyl-L-tyrosine methyl ester using sodium methylate has been shown to yield a racemic product, likely due to the abstraction of the alpha-proton by the strong base. caltech.edu

The formation of azlactones (oxazolones) is another well-known mechanism for racemization in peptide synthesis. When the N-acyl derivative of an amino acid ester is activated at the carboxyl group, it can cyclize to form an azlactone. The alpha-proton of the azlactone is relatively acidic and can be easily removed by a weak base, leading to a chiral center loss and subsequent racemization upon ring-opening. However, it has been noted that for ester derivatives, the mechanisms of racemization that involve the formation of a mixed anhydride (B1165640) or an azlactone are less likely under typical acylation conditions where the free carboxylic acid is not present. caltech.edu

Studies on the synthesis of related tyrosine derivatives have shown that careful selection of reagents and reaction conditions is critical to preserve stereochemical purity. For instance, the use of borane/tetrahydrofuran for the reduction of diketopiperazines to piperazines proceeds with high yields of optically pure materials, whereas using lithium aluminum hydride under forcing conditions can lead to racemization. ucla.edu High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common analytical technique to assess the enantiomeric excess (ee) and confirm the stereochemical purity of the final product. google.com

Influence of Solvent and Reaction Conditions on Product Formation and Yield

The choice of solvent and the specific reaction conditions, such as temperature and reagent stoichiometry, play a critical role in the synthesis and derivatization of O-Ethyl-L-tyrosine methyl ester hydrochloride, significantly impacting product formation, yield, and purity.

The esterification of L-tyrosine to its methyl ester hydrochloride is often achieved using thionyl chloride in methanol. google.comprepchem.com In this reaction, methanol serves as both the solvent and the reactant. The reaction is typically initiated at a low temperature (e.g., 0°C or -10°C) during the dropwise addition of thionyl chloride to control the exothermic reaction, and then heated to reflux to drive the reaction to completion. google.comprepchem.com The yield and purity of the resulting hydrochloride salt can be high under these optimized conditions. For example, one procedure reported a 97.2% yield with an HPLC purity of 99.3%. google.com

The solvent also plays a crucial role in subsequent reactions. For peptide coupling reactions, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are often employed. ucla.edu These solvents are capable of dissolving the reactants and intermediates without interfering with the reaction mechanism. In a reported synthesis, a mixture of DMF and acetonitrile was used for the coupling of L-tyrosine methyl ester hydrochloride with an N-protected tyrosine derivative using DCC. ucla.edu

The choice of solvent can also influence the crystalline form of the product. For instance, crystallization of L-tyrosine methyl ester hydrochloride from ethanol (B145695) or propan-2-ol yields a solvent-free crystal form, whereas crystallization from methanol results in a methanol solvate. researchgate.netkaust.edu.sa This difference in crystal packing, influenced by the solvent, can affect the physical properties of the compound.

The following table summarizes the effect of different reaction conditions on the synthesis of L-tyrosine methyl ester hydrochloride as reported in a patent. google.com

Reactant Ratio (Thionyl Chloride : L-Tyrosine)SolventInitial TemperatureReaction TemperatureYieldHPLC Purity
1.5 : 1Methanol-10°CReflux95.5%98.6%
2.5 : 1Methanol-10°CReflux97.2%99.3%

Kinetic and Thermodynamic Considerations of Key Transformations

The kinetic and thermodynamic aspects of reactions involving O-Ethyl-L-tyrosine methyl ester and its derivatives are crucial for understanding reaction rates and equilibrium positions. While specific kinetic and thermodynamic data for O-Ethyl-L-tyrosine methyl ester HCl are not extensively available in the provided search results, general principles can be applied from studies of similar compounds, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET).

Kinetic studies of the uptake of [18F]FET in biological systems, for example, often utilize compartmental modeling to describe the rates of transport and metabolism. The uptake of [18F]FET has been best described by a reversible two-tissue compartment model. nih.gov This suggests that the processes of transport into and out of cells are significant and that the tracer does not become irreversibly trapped on the timescale of the experiment. The rate of uptake can be influenced by factors such as blood flow and the expression of amino acid transporters. nih.gov

Thermodynamically, the formation of derivatives of O-Ethyl-L-tyrosine methyl ester is governed by the change in Gibbs free energy (ΔG) of the reaction. For a reaction to be spontaneous, ΔG must be negative. In many derivatization reactions, such as N-acylation, the formation of a stable amide bond and the release of a small molecule (like HCl, which is neutralized by a base) contribute to a favorable negative ΔG.

The stability of the product is a key thermodynamic consideration. For instance, the hydrolysis of the methyl ester is thermodynamically favored in the presence of water, but the reaction is kinetically slow at neutral pH without a catalyst. The relative stability of different crystalline forms (polymorphs or solvates) is also a thermodynamic property. The most stable crystalline form will have the lowest Gibbs free energy under a given set of conditions.

In the context of radiolabeling with isotopes like 18F, the kinetics of the labeling reaction are of utmost importance due to the short half-life of the isotope. The reactions must be fast and efficient to maximize the radiochemical yield before significant decay occurs.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing O-Ethyl-L-tyrosine methyl ester HCl, and how do they differ in yield and purity?

  • Methodology : Two primary methods are used:

  • Thionyl chloride (SOCl₂) method : React L-tyrosine with methanol/ethanol in the presence of SOCl₂ under reflux. The esterification is followed by HCl gas introduction to form the hydrochloride salt .
  • HCl gas method : Direct reaction of L-tyrosine with methanol/ethanol under HCl gas flow, avoiding SOCl₂. This method reduces byproducts like sulfonic acids but requires controlled gas flow rates .
    • Characterization : Purity is confirmed via melting point (mp: 166–170°C), optical rotation (OR: -6.3° to -7.3° in H₂O), and HPLC. Yield optimization typically involves adjusting molar ratios of alcohol to amino acid (e.g., 5:1 for ethanol) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • FTIR : Identifies ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and hydrochloride salt formation via N–H stretches .
  • ¹H-NMR : Key signals include the methyl ester (-OCH₃) at δ 3.6–3.8 ppm and ethyl group protons at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 245.71 (for ethyl ester HCl) confirm molecular weight .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound?

  • Experimental Design : Use a Box-Behnken design (BBD) to evaluate factors like reaction time, temperature, and HCl concentration. For example, a 3-level BBD with 27 experiments can model non-linear interactions between variables .
  • Data Analysis : ANOVA identifies significant factors (e.g., HCl concentration has the highest F-value). Optimized conditions (e.g., 70°C, 6 hr, 1.2M HCl) can achieve >90% yield .
  • Validation : Confirm predicted yields via triplicate experiments and compare with theoretical maxima using adjusted R² values .

Q. How do conflicting data on adsorption efficiency of tyrosine derivatives in mesoporous silica arise, and how can they be resolved?

  • Contradiction Source : Discrepancies in Cd²⁺ adsorption capacities (e.g., 86.63% vs. 103.10 mg/g) may stem from variations in silica pore size (e.g., 2–5 nm) or pH-dependent surface charge .
  • Resolution Strategy :

  • Standardize characterization (BET surface area, BJH pore size distribution) .
  • Use Langmuir isotherm models to compare monolayer adsorption capacities under identical pH (e.g., pH 6.32) and ionic strength conditions .
  • Replicate studies with controlled HCl concentrations during silica templating to ensure material consistency .

Q. What methodological steps ensure reproducibility in synthesizing peptide-conjugated tyrosine esters for drug delivery studies?

  • Synthesis Protocol :

  • Protect the amino group with Fmoc (9-fluorenylmethoxycarbonyl) before esterification to prevent side reactions .
  • Use Z-Cl (benzyl chloroformate) for selective protection, followed by deprotection with HBr/acetic acid .
    • Quality Control :
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Validate peptide coupling efficiency using MALDI-TOF MS .

Methodological Considerations

Q. How should researchers address stability challenges of this compound in aqueous buffers?

  • Storage : Lyophilize the compound and store at -20°C under argon to prevent hydrolysis.
  • In-Use Stability : Prepare fresh solutions in anhydrous DMSO or methanol. Avoid prolonged exposure to pH >7, which cleaves the ester bond .

Q. What statistical approaches are recommended for analyzing contradictions in kinetic data (e.g., pseudo-first-order vs. pseudo-second-order models)?

  • Model Selection : Calculate correlation coefficients (R²) and compare normalized standard deviations (NSD). For Cd²⁺ adsorption, pseudo-second-order models often fit better (R² >0.99) due to chemisorption dominance .
  • Error Analysis : Use residual plots to identify systematic deviations, and apply Akaike’s Information Criterion (AIC) for model comparison .

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